molecular formula C12H12ClFO3 B1326033 Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate CAS No. 951886-34-3

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate

Cat. No.: B1326033
CAS No.: 951886-34-3
M. Wt: 258.67 g/mol
InChI Key: AOZXYCMEHFTCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chloro-2-fluorophenyl group attached to a 4-oxobutanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate typically involves the esterification of 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Oxidation: 4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid.

    Reduction: 4-(4-chloro-2-fluorophenyl)-4-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl 4-(4-chlorophenyl)-4-oxobutanoate: Similar structure but lacks the fluorine atom.

    Ethyl 4-(4-fluorophenyl)-4-oxobutanoate: Similar structure but lacks the chlorine atom.

    Ethyl 4-(4-bromophenyl)-4-oxobutanoate: Similar structure but contains a bromine atom instead of chlorine.

Uniqueness: Ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 4-(4-chloro-2-fluorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(13)7-10(9)14/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOZXYCMEHFTCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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